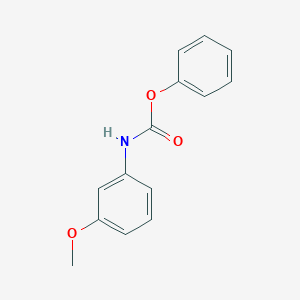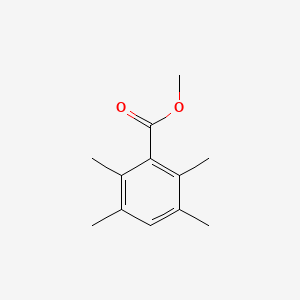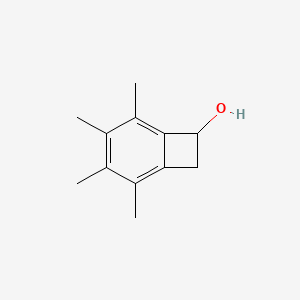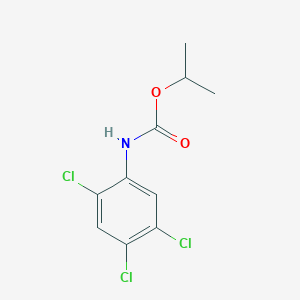
Phenyl N-(M-anisyl)carbamate
描述
Phenyl N-(M-anisyl)carbamate is an organic compound with the molecular formula C14H13NO3. It is a member of the carbamate family, which are esters of carbamic acid.
准备方法
Synthetic Routes and Reaction Conditions: Phenyl N-(M-anisyl)carbamate can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with M-anisidine (3-methoxyaniline) under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, and may require a catalyst to enhance the reaction rate .
Industrial Production Methods: In industrial settings, the production of this compound often involves a one-pot synthesis method. This method combines the reactants in a single reaction vessel, reducing the need for multiple purification steps and improving overall yield. The use of catalysts such as zeolites or metal complexes can further optimize the reaction conditions .
化学反应分析
Types of Reactions: Phenyl N-(M-anisyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
科学研究应用
Phenyl N-(M-anisyl)carbamate has a wide range of applications in scientific research:
作用机制
The mechanism by which Phenyl N-(M-anisyl)carbamate exerts its effects involves several pathways:
Radical Scavenging: The compound can act as an antioxidant by scavenging free radicals through hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms.
Enzyme Inhibition: It may inhibit specific enzymes involved in oxidative stress, thereby reducing the production of reactive oxygen species (ROS).
相似化合物的比较
Phenyl N-(M-anisyl)carbamate can be compared with other similar compounds, such as:
- Phenyl N-(P-anisyl)carbamate
- Phenyl N-(O-anisyl)carbamate
- Cyclohexyl N-(M-anisyl)carbamate
- Piperonyl N-(O-anisyl)carbamate
Uniqueness: What sets this compound apart is its specific substitution pattern on the aromatic ring, which can influence its reactivity and biological activity. The methoxy group in the meta position (M-anisyl) can affect the compound’s electronic properties and interactions with biological targets .
属性
IUPAC Name |
phenyl N-(3-methoxyphenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-13-9-5-6-11(10-13)15-14(16)18-12-7-3-2-4-8-12/h2-10H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMWKYUMMAHSGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201243904 | |
| Record name | Carbamic acid, (3-methoxyphenyl)-, phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201243904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50699-51-9 | |
| Record name | Carbamic acid, (3-methoxyphenyl)-, phenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50699-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, (3-methoxyphenyl)-, phenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201243904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PHENYL N-(M-ANISYL)CARBAMATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,2,2-trichloro-1-{[(2-methoxyphenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide](/img/structure/B11960682.png)
![8-{[2-(diethylamino)ethyl]amino}-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11960687.png)

![Phenol, 2-methoxy-6-[[(4-methyl-2-pyridinyl)imino]methyl]-](/img/structure/B11960704.png)

![3,4-dimethyl-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B11960712.png)

![(5Z)-3-benzyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11960730.png)

![2-Hydroxy-3-[(2-hydroxy-4-oxo-chromen-3-yl)-(4-propan-2-ylphenyl)methyl]chromen-4-one](/img/structure/B11960738.png)




